molecular formula C16H21N5O2S B3009974 5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 1788772-67-7

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B3009974
CAS No.: 1788772-67-7
M. Wt: 347.44
InChI Key: WDIBCUQRERNXPU-UHFFFAOYSA-N
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Description

5-[4-(Benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a dimethylamine group at position 3 and a benzenesulfonyl-piperazine moiety at position 3. The dimethylamine substituent may contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-19(2)16-12-14(13-17-18-16)20-8-10-21(11-9-20)24(22,23)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIBCUQRERNXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with molecular targets such as dopamine receptors. The compound binds to these receptors, influencing their activity and modulating neurotransmitter release. This interaction is mediated through the piperazine ring, which fits into the receptor binding pocket, and the benzenesulfonyl group, which enhances binding affinity .

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogs include:

  • Core heterocycle : Pyridazine (target compound) vs. pyridine, pyrimidine, or triazine in analogs.
  • Piperazine substituents : Benzenesulfonyl (target) vs. trifluoromethylphenyl (Example 5, ), methyl ( ), or furan/p-tolyl groups (iCARM1, ).
  • Amine substituents : N,N-dimethyl (target) vs. acetamide ( ) or secondary amines ( ).
Table 1: Structural Features of Selected Analogs
Compound Core Heterocycle Piperazine Substituent Amine Group Reference
Target Compound Pyridazine Benzenesulfonyl N,N-dimethyl
UDO (CYP51 inhibitor) Pyridine Trifluoromethylphenyl (S)-configured ethanone
iCARM1 Pyrimidine Furan-3-yl/p-tolyl N,N-dimethylethanamine
Example 5 (Patent) Pyran Trifluoromethylphenyl Cyclopentyl-ethylamine
N-[5-(3-Fluorophenyl)-1H-pyrazol-3-yl] Pyrimidine 4-Methylpiperazin-1-yl Phenylsulfanyl

Physicochemical and Pharmacokinetic Properties

  • Molecular weight : The target compound (estimated MW ~400–450 g/mol) aligns with drug-like properties, similar to UDO (MW ~500 g/mol, ) and iCARM1 (MW ~450 g/mol, ).
  • Lipophilicity : The trifluoromethylphenyl group in UDO and Example 5 increases lipophilicity, whereas the benzenesulfonyl group may balance solubility and membrane permeability.

Biological Activity

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings, focusing on its biological activity, pharmacological properties, and potential clinical implications.

Chemical Structure and Properties

The compound belongs to the class of n-arylpiperazines , characterized by a piperazine ring substituted with an aryl group. Its chemical structure is as follows:

  • IUPAC Name : 4-chloro-6-(4-{4-[(4-methanesulfonylphenyl)methyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol
  • Chemical Formula : C21H23ClN4O4S
  • Molecular Weight : 462.95 g/mol
  • CAS Number : Not available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The piperazine moiety is known for its ability to modulate neurotransmitter systems, which may be relevant in treating psychiatric disorders.

  • Serotonin Receptor Modulation : The compound may act as a serotonin receptor modulator, influencing mood and anxiety pathways.
  • Dopaminergic Activity : Potential interactions with dopaminergic receptors suggest possible applications in treating conditions like schizophrenia or Parkinson's disease.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has moderate absorption and distribution characteristics:

PropertyValue
Human Intestinal Absorption+0.6431
Blood-Brain Barrier Penetration-0.7647
P-glycoprotein SubstrateYes
CYP450 3A4 SubstrateYes

These properties suggest that the compound may effectively cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds within the same class, providing insights into potential therapeutic applications:

  • Antidepressant Effects : A study indicated that compounds with similar structures exhibited significant antidepressant-like effects in rodent models, suggesting that this compound may also possess such properties.
  • Anxiolytic Activity : Research on related piperazine derivatives showed promising anxiolytic effects, supporting further investigation into this compound's potential for anxiety disorders.
  • Neuroprotective Properties : Some analogs have demonstrated neuroprotective effects in vitro, indicating that this compound could be beneficial in neurodegenerative conditions.

Future Directions and Clinical Implications

Given the promising biological activity observed in preliminary studies, further research is warranted to explore:

  • Clinical Trials : Initiating Phase I clinical trials to assess safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific receptors.
  • Combination Therapies : Evaluating the effectiveness of this compound in combination with other therapeutic agents for enhanced outcomes in complex disorders.

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